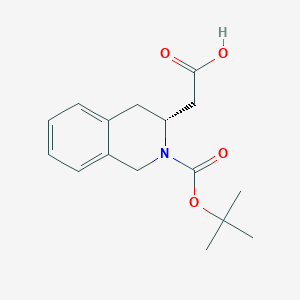

2,4-二苯基-1,3-噻唑-5-甲醛

描述

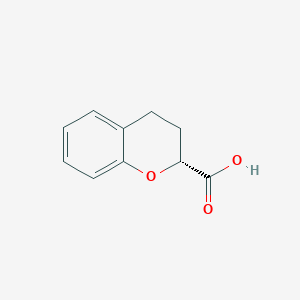

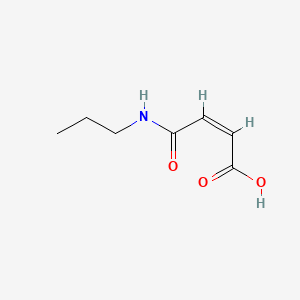

“2,4-Diphenyl-1,3-thiazole-5-carbaldehyde” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of 2,4-disubstituted 1,3-thiazole analogues has been described in various studies . These compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The synthesized compounds were then evaluated for their in vitro anti-microbial activity .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The chemical reactions of 2,4-disubstituted thiazoles can vary depending on the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学研究应用

合成和结构表征

- 噻唑基取代噻唑的合成:2,4-二苯基-1,3-噻唑-5-甲醛用于合成对称取代的噻唑并噻唑[5,4-d]噻唑。这些噻唑在材料化学中具有重要意义,特别强调其光物理化学性质,如紫外-可见光谱和荧光(Tokárová & Biathová, 2018)。

生物评价

- 抗菌和抗氧化剂:该化合物在创建吡唑香豆素方面发挥作用,展示出抗菌、抗炎和抗氧化性能(Bandgar et al., 2009)。

化学转化

- 融环杂环化合物的合成:它参与转化为三环杂环化合物,突出了其在合成具有生物活性的杂环化合物方面的多功能性(Gaonkar & Rai, 2010)。

席夫碱形成

- DNA 酶 B 抑制剂:该化合物有助于合成席夫碱,这些席夫碱是潜在的 DNA 酶 B 抑制剂,显示出抗炎和抗氧化活性(Kate et al., 2018)。

新颖衍生物

- 生物活性物质的生产:2,4-二苯基-1,3-噻唑-5-甲醛的衍生物作为潜在的生物活性物质具有重要意义,突出了该化合物在新生物活性材料合成中的作用(Sinenko et al., 2016)。

方法改进

- 噻唑类似物的合成:其在合成2,4-二苯基噻唑类似物中的利用展示了合成方法的进步,改进了反应步骤和条件(Zhang et al., 2020)。

荧光研究

- 荧光染料合成:该化合物用于合成荧光苯乙烯染料,强调了其在开发具有特定光学性质材料中的作用(Sekar et al., 2015)。

抗菌性能

- 新型硫腙酮和吡唑[3,4-b]吡啶的合成:它在合成具有抗菌性能的化合物中起关键作用,展示了其在创造新的抗菌剂中的实用性(Mekky & Sanad, 2019)。

催化

- 亚甲基双吲哚的合成:它有助于环境友好的双吲哚合成,突出了其在绿色化学应用中的作用(Ganta et al., 2016)。

光谱性质

- 高荧光噻唑:其衍生物被研究其光谱性质,特别是荧光性质,展示了其对材料科学的影响(Kammel et al., 2016)。

未来方向

The future directions for the research on “2,4-Diphenyl-1,3-thiazole-5-carbaldehyde” and similar compounds could involve further optimization to reduce their cytotoxicity and to develop a more drug-like profile . Moreover, these compounds could be evaluated for their potential as inhibitors for the novel SARS Cov-2 virus .

作用机制

Target of Action

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde, a derivative of thiazole, has been found to exhibit diverse biological activities . Thiazoles are known to interact with various targets, including DNA and topoisomerase II , and have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its diverse biological activities.

Biochemical Pathways

For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects could result from the compound’s interactions with its targets and its influence on various biochemical pathways.

生化分析

Biochemical Properties

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound has been found to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and cell death . Additionally, 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde has been reported to exhibit antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage .

Cellular Effects

The effects of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For instance, the compound binds to the active site of topoisomerase II, leading to the inhibition of its catalytic activity . Additionally, 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . This results in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of oxidative stress . At high doses, 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in vital organs and the disruption of normal cellular functions.

Metabolic Pathways

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde is an important determinant of its activity and function. The compound can be localized to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde to specific organelles is mediated by targeting signals and post-translational modifications. For example, the compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and nuclear proteins to modulate gene expression .

属性

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWTHNKWALNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428745 | |

| Record name | 2,4-diphenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864068-85-9 | |

| Record name | 2,4-diphenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)